1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves complex multi-step processes, including cycloadditions, condensations, and selective functional group transformations. For example, the synthesis of highly functionalized pyrrolidines via a one-pot, three-component 1,3-dipolar cycloaddition process offers insight into potential methods for synthesizing complex structures similar to the compound (Garner & Kaniskan, 2005). Such methodologies may be adaptable to create the target compound by carefully choosing appropriate precursors and conditions.
Molecular Structure Analysis
Molecular structure analysis of related compounds, like pyrrolidin-2-ones and pyrimidines, often involves X-ray crystallography to determine the arrangement of atoms and the geometry of the molecule. For instance, studies on pyrrolidinyl-pyrimidines provide insights into the hydrogen-bonding patterns and crystal packing, which could predict the behavior of similar compounds in solid-state forms (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidine and pyrimidine moieties include cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are often sensitive to conditions such as temperature, solvent, and catalyst presence, indicating a versatile reactivity profile that could be expected for the compound of interest. The synthesis and reactivity of pyrrolidin-1-yl pyrimidines, for example, show how functional groups in these molecules participate in various chemical transformations (Smolobochkin et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of complex heterocyclic compounds depend on their molecular structure. While specific data on the compound is not available, analogs with pyrrolidine and pyrimidine units often exhibit moderate to low solubility in water and higher solubility in organic solvents. Their stability can be influenced by the presence of functional groups, such as amides and thioethers, which might be relevant for the target compound's physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards oxidizing or reducing agents, and participation in hydrogen bonding, can be inferred from studies on similar compounds. For instance, the presence of amino and carbonyl groups in pyrrolidine and pyrimidine derivatives can lead to interactions with acids and bases, affecting their protonation states and solubility (Romo et al., 2015).
properties
IUPAC Name |
1-cyclopentyl-4-[[methyl-(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-12-19-15-7-8-24-17(15)18(20-12)21(2)10-13-9-16(23)22(11-13)14-5-3-4-6-14/h7-8,13-14H,3-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNKKBPYABIWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(C)CC3CC(=O)N(C3)C4CCCC4)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.